molecular formula C13H18F3N5O4 B2955983 ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1421463-73-1

ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2955983
CAS No.: 1421463-73-1
M. Wt: 365.313
InChI Key: GMEGZUFQDUEBOT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazolone core substituted with a methyl group at position 4 and a trifluoromethyl group at position 3. The triazolone moiety is linked via an acetyl group to a piperazine ring, which is further functionalized with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N5O4/c1-3-25-12(24)20-6-4-19(5-7-20)9(22)8-21-11(23)18(2)10(17-21)13(14,15)16/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGZUFQDUEBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by several key components:

  • Piperazine Ring : A six-membered nitrogen-containing ring that contributes to the pharmacological properties.
  • Triazole Moiety : Imparts unique chemical reactivity and potential interactions with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Molecular Characteristics

PropertyValue
Molecular FormulaC15H19F3N6O3
Molecular Weight388.35 g/mol
IUPAC NameThis compound
InChI KeyZVKZYHVSQUOGGJ-UHFFFAOYSA-N

Research indicates that this compound may exert its biological effects through multiple mechanisms:

Inhibition of Enzymatic Activity : The triazole and piperazine components are known to interact with various enzymes. For instance, similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism .

Anticancer Activity : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its anticancer properties by increasing cellular uptake and inducing apoptosis in malignant cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of this compound against several cancer cell lines. Here are some findings:

Cell LineIC50 (µM)Reference
MCF712.50
NCI-H46042.30
HepG217.82

Mechanistic Insights

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : Targeting DPP-IV and potentially other kinases involved in cancer progression.
  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress within cancer cells .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of triazole derivatives, this compound was found to be effective against MCF7 and NCI-H460 cell lines with significant inhibition rates observed .

Study 2: Enzymatic Interaction

Another investigation focused on the interaction of this compound with DPP-IV revealed that it could significantly reduce enzyme activity compared to controls, suggesting its potential as a therapeutic agent for diabetes management .

Comparison with Similar Compounds

Key structural features :

  • Triazolone ring : Imparts herbicidal activity, as seen in commercial triazolone derivatives like carfentrazone-ethyl (a broad-spectrum herbicide) .
  • Trifluoromethyl group : Enhances bioactivity and resistance to enzymatic degradation.
  • Piperazine-carboxylate : Improves solubility and systemic distribution in biological systems.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following table compares Compound A with structurally related molecules, focusing on substituents, molecular weight, and hypothesized bioactivity:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Bioactivity
Compound A 1,2,4-Triazolone CF₃, CH₃, piperazine-ethyl carboxylate ~364 Herbicidal, potential systemic
Carfentrazone-ethyl 1,2,4-Triazolone CF₃, phenyl, ethyl ester 412 Herbicidal (broad-spectrum)
Ethyl 4-(2,2,2-trifluoroacetamido)benzoate Benzamide CF₃, ethyl ester 261 Pharmaceutical intermediate
1-Methyl-4-(oxolane-2-carbonyl)piperazine Piperazine Tetrahydrofuran-carbonyl, CH₃ 184 Solubility enhancer

Key Observations :

Triazolone Derivatives : Both Compound A and carfentrazone-ethyl share a triazolone core with a CF₃ group, but Compound A replaces the phenyl ring in carfentrazone-ethyl with a piperazine-carboxylate. This substitution may reduce photodegradation (common in phenyl-containing herbicides) while improving water solubility .

Trifluoromethyl Impact : The CF₃ group in Compound A and carfentrazone-ethyl is critical for herbicidal activity, as it disrupts plant chlorophyll biosynthesis .

Piperazine vs. Benzamide : Piperazine derivatives (e.g., Compound A ) exhibit better systemic mobility in plants compared to rigid benzamide analogs (e.g., Ethyl 4-(2,2,2-trifluoroacetamido)benzoate) due to conformational flexibility .

Q & A

Q. What advanced separation techniques improve purification of this compound?

  • Methodological Answer :
  • Membrane Technologies : Nanofiltration or size-exclusion membranes to separate low-MW byproducts .
  • Prep-HPLC : Utilize chiral columns for enantiomeric resolution if asymmetric centers are present .

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